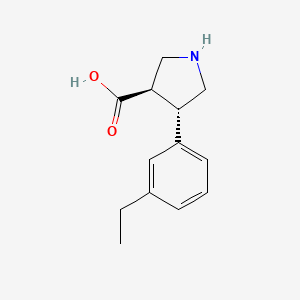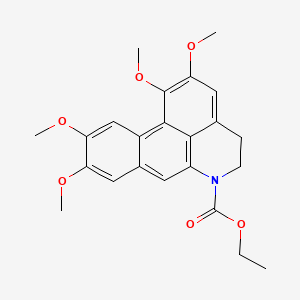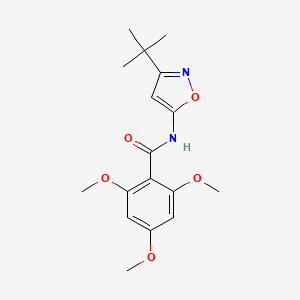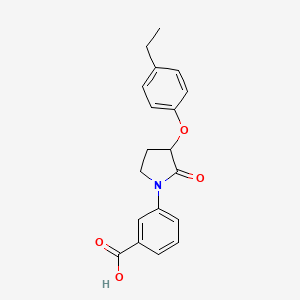![molecular formula C12H11ClN2O2 B12889388 3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)
3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of a pyrrolo and isoxazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
Applications De Recherche Scientifique
3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoxazole derivatives, such as 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxamide .
Uniqueness
What sets 3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole apart is its unique combination of the pyrrolo and isoxazole ring systems, which may confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H11ClN2O2 |
|---|---|
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
3-(5-chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H11ClN2O2/c1-16-10-3-2-7(13)6-9(10)11-8-4-5-14-12(8)17-15-11/h2-3,6,14H,4-5H2,1H3 |
Clé InChI |
WBJXKHWPWQCHAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C2=NOC3=C2CCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12889313.png)

![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)

![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)

![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)





